molecular formula C24H23N3O4S B2775168 2-(1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 941955-93-7

2-(1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No. B2775168
CAS RN: 941955-93-7
M. Wt: 449.53
InChI Key: SEOLUWHQJNGLMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups, including a tolyl group , a thiadiazin ring, and an acetamide group. The tolyl group is a functional group related to toluene, with the general formula CH3C6H4−R . The thiadiazin ring is a heterocyclic compound containing sulfur and nitrogen atoms. Acetamide (CH3CONH2) is the amide of acetic acid and plays the role of a fundamental skeleton in various pharmaceuticals.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the tolyl group could participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Synthetic and Biological Applications

  • Synthetic Approaches to Mucin Fragments : A study focused on the synthetic approach to mucin fragments demonstrates complex carbohydrate synthesis methods, which could be relevant for understanding the synthesis of similarly structured compounds (Thomas, Abbas, & Matta, 1988).

  • Toxicological Evaluation of Flavors with Modifying Properties : Another research evaluates structurally related flavors for safety in food and beverage applications, suggesting an interest in the toxicological profiles of complex organic compounds (Arthur et al., 2015).

  • Anticancer Activity of 4-Thiazolidinones : The evaluation of novel 4-thiazolidinones for anticancer activity highlights the potential therapeutic applications of compounds with similar structural motifs, suggesting that research into such compounds could aim at discovering new anticancer agents (Havrylyuk et al., 2010).

  • Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives : This study investigates the synthesis of derivatives for various biological activities, indicating that compounds with acetamide groups and heterocyclic structures could be designed for specific biological targets (Gull et al., 2016).

  • Antimalarial Sulfonamides and COVID-19 Drug Applications : Research into antimalarial sulfonamides for COVID-19 drug applications using computational calculations and molecular docking study suggests a focus on repurposing known antimalarial compounds for treating emerging diseases, hinting at possible research paths for similar compounds (Fahim & Ismael, 2021).

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[2-(2-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-17-11-13-19(14-12-17)15-25-23(28)16-26-21-9-5-6-10-22(21)32(30,31)27(24(26)29)20-8-4-3-7-18(20)2/h3-14H,15-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOLUWHQJNGLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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